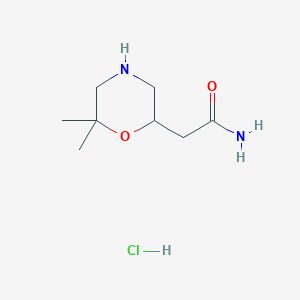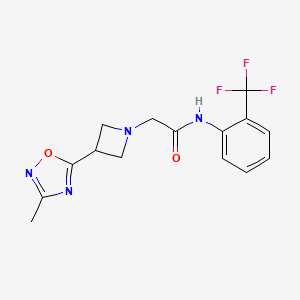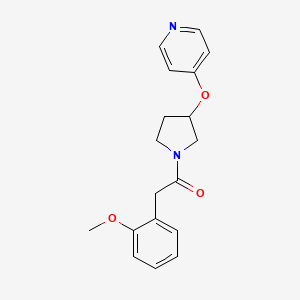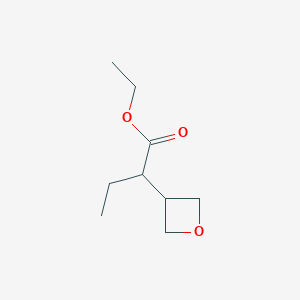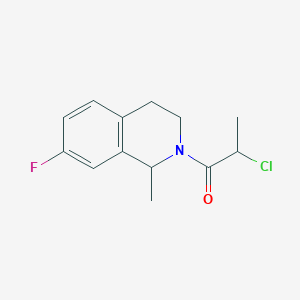
2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, commonly known as CFI-400945, is a small-molecule inhibitor of checkpoint kinase 1 (CHK1). It is a promising anticancer agent that has shown significant potential in preclinical studies.
Mecanismo De Acción
CFI-400945 inhibits 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, a protein kinase that plays a critical role in the DNA damage response pathway. 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, CFI-400945 disrupts the DNA damage response pathway, leading to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. In addition, CFI-400945 has been shown to inhibit tumor growth in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFI-400945 is a potent and selective inhibitor of 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, making it a valuable tool for studying the DNA damage response pathway. However, like all small-molecule inhibitors, CFI-400945 has limitations. It may have off-target effects on other proteins, and its activity may be influenced by factors such as cell type and drug concentration.
Direcciones Futuras
There are several future directions for research on CFI-400945. One area of interest is the development of combination therapies with CFI-400945 and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict response to CFI-400945. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of CFI-400945 in animal models of cancer.
Conclusion:
CFI-400945 is a promising anticancer agent that has shown significant potential in preclinical studies. It inhibits 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, a protein kinase that plays a critical role in the DNA damage response pathway, leading to increased DNA damage and cell death in cancer cells. While there are limitations to its use, CFI-400945 is a valuable tool for studying the DNA damage response pathway and has several potential future directions for research.
Métodos De Síntesis
CFI-400945 is synthesized through a multistep process involving the reaction of 7-fluoro-1-methyl-3,4-dihydroisoquinoline-2(1H)-one with chloroacetyl chloride to yield 2-chloro-1-(7-fluoro-1-methyl-3,4-dihydroisoquinolin-2-yl)ethanone. This intermediate is then reacted with 2-bromo-1-(4-methylphenyl)propan-1-one in the presence of potassium carbonate to produce CFI-400945.
Aplicaciones Científicas De Investigación
CFI-400945 has been extensively studied in preclinical models of cancer. It has shown promising activity against a variety of tumor types, including breast, lung, and colon cancers. CFI-400945 has been shown to sensitize cancer cells to DNA-damaging agents, making it a potential candidate for combination therapy with chemotherapy or radiation.
Propiedades
IUPAC Name |
2-chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-8(14)13(17)16-6-5-10-3-4-11(15)7-12(10)9(16)2/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVMIZQDJMHHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C(C)Cl)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)


![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)
